molecular formula C11H14N2O B2798461 6-Hydroxymethyltryptamine CAS No. 2503202-46-6

6-Hydroxymethyltryptamine

Cat. No.: B2798461
CAS No.: 2503202-46-6
M. Wt: 190.246
InChI Key: SESBSSFCOFWKDG-UHFFFAOYSA-N
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Description

6-Hydroxymethyltryptamine is a derivative of tryptamine, a naturally occurring compound found in various plants, fungi, and animals Tryptamines are known for their role in neurotransmission, particularly as agonists of serotonin receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyltryptamine typically involves the hydroxylation of tryptamine. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydroxylation using metal catalysts. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxymethyltryptamine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form tryptamine derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Formation of 6-formyltryptamine or 6-carboxytryptamine.

    Reduction: Formation of 6-methyltryptamine.

    Substitution: Formation of 6-halotryptamines or 6-alkyltryptamines.

Scientific Research Applications

6-Hydroxymethyltryptamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.

    Biology: Studied for its role in neurotransmission and potential effects on serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a research chemical in drug development.

Mechanism of Action

6-Hydroxymethyltryptamine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

    Serotonin (5-Hydroxytryptamine): A key neurotransmitter involved in mood regulation.

    Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles.

    Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine): A psychedelic compound found in certain mushrooms.

Uniqueness: 6-Hydroxymethyltryptamine is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and pharmacological properties. This substitution can influence its binding affinity to serotonin receptors and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[3-(2-aminoethyl)-1H-indol-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBSSFCOFWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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